n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide
Description
N-(2-Cyanopropyl)-4-fluoro-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position, a methyl group attached to the sulfonamide nitrogen, and a 2-cyanopropyl chain on the adjacent nitrogen.
Properties
Molecular Formula |
C11H13FN2O2S |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-cyanopropyl)-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H13FN2O2S/c1-9(7-13)8-14(2)17(15,16)11-5-3-10(12)4-6-11/h3-6,9H,8H2,1-2H3 |
InChI Key |
BLQVKZSHZQFTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C1=CC=C(C=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with n-methyl-2-cyanopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyanopropyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Reduction: n-(2-Aminopropyl)-4-fluoro-n-methylbenzenesulfonamide.
Oxidation: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonyl fluoride.
Scientific Research Applications
Chemistry: n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features may allow for the development of inhibitors or modulators with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of n-(2-Cyanopropyl)-4-fluoro-n-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyanopropyl group may also interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Estimated based on analogs; *From .
Key Observations:
- Electron-Withdrawing Effects: The nitrile (-CN) group in the target compound enhances polarity and electrophilicity compared to the chloro (-Cl) or amino (-NH₂) substituents in analogs. This may improve binding to biological targets (e.g., enzymes) but reduce solubility in nonpolar solvents .
- Steric Considerations: The 2-cyanopropyl chain introduces moderate steric bulk, similar to the 3-chloropropyl analog, but differs from the compact aminoethyl group in CymitQuimica’s compound .
- Biological Relevance: The aminoethyl derivative () is likely more water-soluble and suited for drug delivery, while the nitrile group may enhance metabolic stability or serve as a reactive handle for further modifications .
Physicochemical Properties
- Solubility: Nitriles generally exhibit lower aqueous solubility than amines or halides. The target compound is expected to be less soluble than the aminoethyl analog but more soluble than the chloropropyl derivative due to -CN’s polar nature .
- Thermal Stability : The strong electron-withdrawing -CN group may increase thermal stability compared to the -Cl or -NH₂ analogs, as seen in similar sulfonamides .
Biological Activity
N-(2-Cyanopropyl)-4-fluoro-N-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzenesulfonamide moiety, which is commonly found in various pharmaceuticals. The presence of a cyano group and a fluorine atom enhances its reactivity and biological activity, making it a candidate for inhibiting specific enzymes and receptors involved in disease processes.
The compound's mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. For instance, it has been suggested that similar compounds inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. By blocking this receptor, this compound may disrupt tumor angiogenesis, providing potential therapeutic benefits in cancer treatment .
Biological Activity
Research indicates that this compound exhibits the following biological activities:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of various kinases and enzymes that are crucial in cancer progression and inflammatory responses.
- Anti-cancer Properties : Studies suggest that compounds with similar structures can effectively inhibit VEGFR-2 activity, indicating that this compound may possess similar anti-cancer effects .
- Therapeutic Applications : The compound is being explored for its potential use in treating conditions mediated by specific receptor activities, such as pain management and inflammatory diseases .
Case Studies
- VEGFR-2 Inhibition : A study demonstrated that compounds targeting the VEGFR-2 kinase domain could significantly reduce tumor growth in preclinical models. This compound's structural similarities to these compounds suggest it may have comparable efficacy .
- Pain Management : Another investigation into the compound's effects on pain pathways indicated potential benefits in treating neuropathic pain. Its ability to modulate receptor activity may provide relief in conditions such as diabetic neuropathy and fibromyalgia .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzenesulfonamide core with cyano and fluoro groups | Inhibitor of VEGFR-2, potential anti-cancer agent |
| N-(4-Fluorophenyl)-N-methylbenzenesulfonamide | Fluorinated phenyl group | Exhibits anti-inflammatory effects |
| 2-Amino-N-methylbenzenesulfonamide | Benzenesulfonamide core | Known for antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
